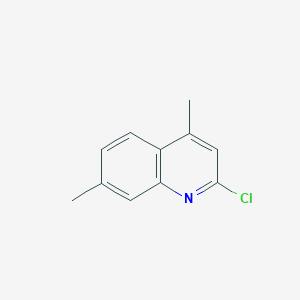

2-Chloro-4,7-dimethylquinoline

描述

Historical Context and Evolution of Quinoline (B57606) Chemistry in Research

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. pharmaguideline.com A few years later, in 1842, Charles Gerhardt synthesized a compound he named 'Chinolein' through the distillation of the antimalarial alkaloid quinine (B1679958) with a strong base. pharmaguideline.com It was later confirmed by August Hoffmann that these two substances were identical, establishing both a natural and synthetic origin for this heterocyclic aromatic compound. pharmaguideline.com

Early research into quinoline was largely driven by the desire to understand and synthesize quinine, a crucial antimalarial agent. This pursuit led to the development of several foundational synthetic methods for the quinoline core, many of which are still in use today. Key among these are the Skraup synthesis (1880), the Doebner-von Miller reaction (1881), the Combes synthesis (1888), and the Friedländer synthesis. iipseries.orgwikipedia.orgslideshare.net These classical reactions provided chemists with the tools to construct the quinoline ring system from various acyclic precursors, opening the door to a vast array of substituted derivatives. pharmaguideline.comiipseries.org The evolution of quinoline chemistry has since transitioned from simple isolation and synthesis to the strategic design of complex derivatives for diverse applications, particularly in pharmacology.

Significance of Halogenated and Alkylated Quinoline Scaffolds in Contemporary Chemical Research

The functionalization of the basic quinoline scaffold with halogen and alkyl groups is a critical strategy in modern chemical research. The introduction of these substituents dramatically influences the molecule's physicochemical properties and reactivity, making such derivatives highly valuable.

Halogenated Quinolines: The presence of a chlorine atom, as in 2-Chloro-4,7-dimethylquinoline, serves two primary purposes. Firstly, the chlorine atom acts as an excellent leaving group, particularly at the 2- and 4-positions of the quinoline ring. This reactivity is central to its utility as a synthetic intermediate, allowing for facile nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Chemists can readily replace the chlorine with a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) to build more complex molecular architectures. nih.gov Secondly, halogens can significantly modulate the biological activity of a molecule through effects on lipophilicity, metabolic stability, and electronic interactions with biological targets. researchgate.net

Alkylated Quinolines: Methyl groups, such as those at the 4- and 7-positions of the target molecule, also impart crucial characteristics. They increase the lipophilicity of the compound, which can influence its ability to cross biological membranes. Furthermore, the position of these alkyl groups can direct the regioselectivity of further chemical transformations and fine-tune the molecule's shape to enhance binding affinity with specific enzymes or receptors. foodb.ca

The combination of both halogen and alkyl substituents on a quinoline scaffold creates a "privileged structure," a molecular framework that is frequently found in biologically active compounds and serves as a versatile template for drug discovery. nih.gov

Current Research Trajectories for this compound and Related Derivatives

While extensive literature on the specific isomer this compound is not widespread, current research on closely related chloro- and dimethyl-substituted quinolines provides clear insight into its potential applications and areas of investigation. The primary research trajectories can be categorized as follows:

Synthetic Intermediate Chemistry: A major focus of research is the use of chloroquinolines as versatile building blocks. The reactivity of the C2-chloro group is extensively exploited to synthesize libraries of novel compounds. nih.gov For example, 2-chloroquinoline-3-carbaldehydes are used as precursors for a multitude of fused heterocyclic systems through reactions that displace the chlorine and involve the aldehyde group. nih.govresearchgate.net Research in this area aims to develop efficient, one-pot, and environmentally benign synthetic methodologies to access complex molecular scaffolds. researchgate.net

Medicinal Chemistry and Drug Discovery: Drawing from the success of quinoline-based drugs like Chloroquine (B1663885), there is significant interest in the pharmacological potential of new derivatives. Research on analogues suggests that chloro- and methyl-substituted quinolines are actively being investigated for a range of bioactivities. For instance, various substituted quinolines are being explored as potential anticancer and antifungal agents. researchgate.netnih.govnih.gov The core objective is to synthesize novel derivatives and screen them for inhibitory activity against various biological targets.

Materials Science: Although less common, the rigid, planar structure of the quinoline ring system makes it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. The specific substitution pattern can be tuned to achieve desired photophysical properties.

The table below summarizes typical reaction conditions for the synthesis of the quinoline core, which would be the precursors to this compound.

| Synthesis Name | Reactants | Catalyst/Conditions | Typical Product Type |

| Combes Synthesis | Aniline (B41778) derivative, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

| Doebner-von Miller | Aniline derivative, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acid | Substituted Quinoline |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Ketone with α-methylene group | Base or Acid catalyst | 2,3-Disubstituted Quinoline |

This table presents generalized information on classical quinoline synthesis routes.

Scope and Objectives of Academic Investigations on this compound

Based on the established roles of related compounds, academic investigations into this compound are driven by a clear set of objectives. The overarching goal is to explore its chemical reactivity and potential as a scaffold for new functional molecules.

Key Academic Objectives:

Development of Efficient Synthetic Pathways: A primary objective is to establish reliable and high-yield methods for the synthesis of this compound itself, likely via a classical named reaction like the Combes or Doebner-von Miller synthesis followed by chlorination of the resulting quinolinone intermediate.

Exploration of Reactivity: A significant portion of academic work focuses on mapping the chemical reactivity of the molecule. This involves systematically studying its behavior in various reactions, with a strong emphasis on the nucleophilic aromatic substitution at the C2 position. The goal is to understand how the methyl groups at C4 and C7 influence this reactivity compared to other substituted chloroquinolines.

Synthesis of Novel Derivatives: Using the compound as a starting material, a core objective is the synthesis of novel, structurally diverse derivatives. This involves reacting it with a range of nucleophiles to create libraries of new molecules that are not easily accessible by other means.

Investigation of Biological Potential: A major driver for the synthesis of these new derivatives is the screening for potential pharmacological activity. Academic labs often collaborate with biologists to test these compounds in assays for anticancer, antimicrobial, or other therapeutic effects, aiming to identify new lead compounds for drug development.

The table below outlines the physicochemical properties of the parent compound and the specific subject of this article, highlighting the effect of the substituents.

| Property | Quinoline | This compound |

| Molecular Formula | C₉H₇N | C₁₁H₁₀ClN |

| Molar Mass | 129.16 g/mol | 191.66 g/mol |

| Predicted XlogP | 2.0 | 3.9 |

| CAS Number | 91-22-5 | 634-47-9 |

Data for this compound sourced from PubChem. uni.lu

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,7-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRCVSFZBBQATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368830 | |

| Record name | 2-chloro-4,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88499-92-7 | |

| Record name | 2-chloro-4,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 4,7 Dimethylquinoline

Contemporary Synthetic Routes for 2-Chloro-4,7-dimethylquinoline

The construction of the this compound scaffold can be achieved through several modern strategies, which often build upon classic named reactions or employ novel cyclization techniques.

Adaptations of Classical Quinoline (B57606) Synthesis Protocols

Classical methods for quinoline synthesis, such as the Friedländer synthesis and Skraup reaction, remain relevant through modern adaptations.

Friedländer Synthesis Analogues: The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a direct and versatile method for quinoline synthesis. nih.gov In the context of this compound, this would involve the condensation of an appropriately substituted 2-amino-chlorobenzaldehyde or ketone with a carbonyl compound that can provide the 4- and 7-methyl groups. The reaction is typically catalyzed by acids or bases. tubitak.gov.tr Lewis acids are often found to be efficient catalysts for this transformation. tubitak.gov.tr

Skraup Reaction Analogues: The Skraup reaction traditionally involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to form a quinoline. wikipedia.org For the synthesis of this compound, a substituted aniline, specifically 3-methylaniline, would be a logical starting material. The reaction with glycerol and an oxidizing agent under strong acid conditions would lead to the formation of the quinoline ring. The Doebner-von Miller reaction is a related method that uses α,β-unsaturated carbonyl compounds and can offer more control over the substitution pattern. iipseries.org

Cyclization Strategies Involving Appropriate Precursors

Modern synthetic chemistry often relies on the strategic cyclization of carefully designed precursors to achieve target molecules with high efficiency and selectivity.

The synthesis of substituted quinolines can be achieved through the cyclization of N-(2-acylaryl)amides, a method known as Camps cyclization, which can yield different quinoline isomers based on the substrate and reaction conditions. mdpi.com Another approach involves the cycloisomerization of ortho-allylanilines, which can be performed under metal-free conditions using DMSO as an oxidant. nih.gov Furthermore, the annulation of 2-azidobenzyl alcohols with internal alkynes under acidic conditions provides a pathway to highly functionalized quinolines. nih.gov

Utility of Hydrazino Intermediates in Quinoline Ring Formation

Hydrazino intermediates have proven to be valuable in the synthesis of quinoline derivatives. A common route to this compound involves the initial synthesis of 2-hydroxy-4,7-dimethylquinoline. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield this compound. vulcanchem.com This chloro-derivative can then be reacted with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinyl-4,7-dimethylquinoline (B11906230). vulcanchem.com This hydrazino compound is a versatile intermediate that can undergo further reactions, such as condensation with aldehydes or ketones, to generate more complex heterocyclic systems. up.ac.za

Catalytic Approaches and Green Chemistry Considerations in this compound Synthesis

Recent advancements in synthetic methodology have placed a strong emphasis on the development of more sustainable and efficient processes. This includes the use of reusable catalysts and energy-efficient reaction conditions.

Heterogeneous and Reusable Catalysis

The use of solid-supported catalysts offers significant advantages in terms of ease of separation, reusability, and often, milder reaction conditions.

NaHSO₄·SiO₂: Sodium hydrogen sulfate (B86663) supported on silica (B1680970) gel (NaHSO₄·SiO₂) has been reported as an efficient, cost-effective, and environmentally benign heterogeneous catalyst for the synthesis of quinoline derivatives. arkat-usa.org This catalyst has been successfully employed in the condensation of o-aminoaryl ketones with α-methylene ketones to afford trisubstituted quinolines in excellent yields. arkat-usa.org The catalyst is easy to prepare from readily available reagents and can be reused for several consecutive runs without a significant loss of activity. tubitak.gov.trarkat-usa.org The reaction often proceeds under solvent-free conditions, further enhancing its green credentials. arkat-usa.org

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| NaHSO₄·SiO₂ | Solvent-free, 70°C | Reusable, cost-effective, environmentally benign | arkat-usa.org |

| P₂O₅/SiO₂ | Solvent-free, 80°C | Efficient for Friedländer annulation | ijcce.ac.ir |

| Sulfamic acid | - | Recyclable, simple, convenient | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.

The application of microwave irradiation has been shown to be effective in the synthesis of quinoline derivatives. rsc.org For instance, microwave-assisted solid acid-catalyzed syntheses have been developed for substituted quinolines. rsc.org In some cases, reactions can be completed in a matter of minutes with high yields, significantly reducing energy consumption and reaction time. scienceijsar.com Solvent-free, microwave-assisted multicomponent reactions on the surface of solid supports like alumina (B75360) have also been reported for the efficient synthesis of quinolines. rsc.org

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 4-6 hours | 70-78% | scienceijsar.com |

| Microwave Irradiation | 5-7 minutes | 90-95% | scienceijsar.com |

Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, the synthesis of quinoline derivatives, including structures analogous to this compound, has increasingly moved towards solvent-free and energy-efficient methodologies. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often dramatically reducing reaction times from hours to minutes while improving product yields. benthamdirect.comnih.govacs.org

The synthesis of quinolines can be achieved under solvent-free conditions using solid acid catalysts. For instance, the Friedländer annulation, a classical method for quinoline synthesis, can be efficiently conducted by reacting an appropriate aniline with a β-dicarbonyl compound over a catalyst without a solvent medium. Environmentally benign solid acids like montmorillonite (B579905) K-10 have proven effective in catalyzing such multicomponent domino reactions under microwave irradiation, yielding quinoline products with high atom economy. rsc.org Another approach involves using nano-crystalline sulfated zirconia, which functions as a robust and recyclable heterogeneous catalyst for the Friedländer synthesis, providing high yields in short reaction times at elevated temperatures under solvent-free conditions. nih.govarabjchem.org

These methodologies suggest that the synthesis of this compound from precursors like 3,5-dimethylaniline (B87155) could be optimized using solvent-free, microwave-assisted, or solid-acid-catalyzed conditions, thereby offering a more sustainable synthetic route. rsc.orgarabjchem.org Furthermore, derivatization reactions of the target compound, such as nucleophilic substitutions, can also be accelerated using these green techniques. vulcanchem.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis This table is a representative example based on general findings in quinoline synthesis.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Friedländer Synthesis | Hours, often requires reflux in high-boiling solvents | Minutes, solvent-free or minimal solvent | rsc.org |

| Doebner-von Miller Reaction | Long reaction times, strong acid catalyst, often lower yields | Reduced reaction times, improved yields | iust.ac.ir |

| Nucleophilic Substitution | Hours, reflux in solvents like DMF or Ethanol | Minutes to hours, can be performed solvent-free | nih.govrsc.org |

Selective Functionalization and Derivatization Strategies of this compound

The chemical architecture of this compound offers distinct sites for selective functionalization. The primary points of reactivity are the labile chlorine atom at the C2-position, which is susceptible to nucleophilic attack, and the aromatic rings, which can undergo electrophilic substitution.

Nucleophilic Substitution Reactions at the 2-Chloro Position

The chlorine atom at the C2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide array of functional groups onto the quinoline scaffold. nih.gov

This compound readily reacts with various nitrogen and sulfur nucleophiles. The substitution of the C2-chloro atom by amines or thiols is a common and efficient transformation used to build molecular complexity. smolecule.com

A well-documented example of this reactivity is the synthesis of 2-hydrazinyl-4,7-dimethylquinoline. This reaction is typically achieved by refluxing this compound with hydrazine dihydrochloride (B599025) in a polar solvent such as ethanol. vulcanchem.com Similarly, other primary and secondary amines can be used to generate the corresponding 2-amino-4,7-dimethylquinoline derivatives. evitachem.com

The reaction with sulfur nucleophiles, such as thiols or thiourea, proceeds analogously to yield 2-thioether or 2-thiol derivatives. evitachem.com These reactions are fundamental for accessing a broad range of substituted quinolines for further synthetic elaboration.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Hydrazine Dihydrochloride | 2-Hydrazinyl-4,7-dimethylquinoline | vulcanchem.com |

| Amine | 2-Phenylethanamine | N-((4,7-dimethylquinolin-2-yl)methyl)-2-phenylethanamine* | evitachem.com |

| Thiol | Thiourea / Ethanethiol | 2-(Alkylthio)-4,7-dimethylquinoline | evitachem.com |

| Ammonia | Aqueous Ammonia | 2-Amino-4,7-dimethylquinoline | tandfonline.com |

*Product derived from a related quinoline, demonstrating the general reactivity.

Formation of Amide Derivatives

The synthesis of amide derivatives from this compound is typically a two-step process. The first step involves the nucleophilic substitution of the chlorine atom with an amine, such as aqueous ammonia, to form the key intermediate, 2-Amino-4,7-dimethylquinoline. tandfonline.com

The second step is the acylation of the resulting amino group. This can be accomplished through several standard amide bond-forming protocols. For instance, reacting 2-Amino-4,7-dimethylquinoline with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base will yield the desired N-(4,7-dimethylquinolin-2-yl)amide. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the condensation of 2-Amino-4,7-dimethylquinoline with a carboxylic acid, providing the amide derivative in good yields. rsc.org This sequence allows for the introduction of a diverse range of acyl groups, creating a library of amide-functionalized quinolines. nih.gov

Table 3: General Scheme for Amide Derivative Formation

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1. Amination | This compound | Aqueous NH3, Heat (Autoclave) | 2-Amino-4,7-dimethylquinoline | tandfonline.com |

| 2. Acylation | 2-Amino-4,7-dimethylquinoline + R-COOH | EDC, Base (e.g., TEA) in DMF | N-(4,7-dimethylquinolin-2-yl)amide | rsc.org |

Electrophilic Substitution Reactions on Methylated Quinoline Rings

Electrophilic aromatic substitution on the quinoline nucleus is generally directed to the benzene (B151609) ring (carbocyclic ring), as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. pharmaguideline.comarsdcollege.ac.in The position of substitution is further governed by the existing substituents on the ring. In this compound, the key directing group on the carbocyclic ring is the activating methyl group at C7.

Nitration and sulfonation of this compound are expected to occur on the benzene portion of the scaffold. The C7-methyl group is an ortho-, para-directing activator, while the C4-methyl group's influence is less direct. Therefore, electrophilic attack is predicted to occur at positions 5, 6, and 8. acs.org

Studies on the nitration of related dimethylquinolines provide insight into the likely outcome. For example, the nitration of 2,7-dimethylquinoline (B1584490) yields the 8-nitro product, while 2,6-dimethylquinoline (B146794) is nitrated at the 5-position. acs.org Given that the C7-methyl group strongly activates the ortho (C6, C8) positions, nitration of this compound with a standard nitrating mixture (concentrated nitric and sulfuric acids) is expected to yield primarily the 6-nitro and 8-nitro derivatives. acs.orgevitachem.com The 5-nitro isomer may also form, though potentially as a minor product due to steric hindrance from the C4-methyl group.

Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would follow similar regiochemical principles, favoring substitution at the most activated and sterically accessible positions of the benzene ring, namely C6 and C8.

Table 4: Predicted Products of Electrophilic Substitution

| Reaction | Reagents | Predicted Major Products | Rationale/Reference |

| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-4,7-dimethyl-8-nitroquinoline, 2-Chloro-4,7-dimethyl-6-nitroquinoline | Activating, ortho, para-directing effect of C7-methyl group. acs.orgevitachem.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-8-sulfonic acid, this compound-6-sulfonic acid | Activating, ortho, para-directing effect of C7-methyl group. |

Oxidation and Reduction Pathways of the Quinoline Core

The reactivity of the quinoline core in this compound allows for various oxidation and reduction reactions, leading to a range of derivatives. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the available literature, the chemical behavior of similar quinoline derivatives provides a strong indication of its expected reactivity.

Oxidation: The quinoline ring system can be oxidized to form N-oxides. For instance, the oxidation of related quinoline compounds can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The methyl groups on the ring can also be targets for oxidation, potentially yielding carboxylic acid derivatives under strong oxidizing conditions.

Reduction: The quinoline core can undergo reduction, although the conditions required can vary. Catalytic hydrogenation is a common method for reducing the heterocyclic ring of quinoline systems. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) may be used to reduce specific functional groups attached to the quinoline core, though the chloro-substituent's reactivity must be considered.

| Reaction Type | Common Reagents | Potential Products |

| Oxidation | Potassium permanganate, Chromium trioxide | Quinoline N-oxides, Carboxylic acid derivatives |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd), LiAlH₄ | Tetrahydroquinolines, Reduced side-chains |

This table is based on the general reactivity of quinoline derivatives.

Synthesis of Novel Polycyclic Quinoline Derivatives and Conjugates

The functional groups of this compound, particularly the reactive chlorine atom at the C2 position, make it an excellent precursor for synthesizing novel polycyclic and hybrid molecular structures.

A significant application of this compound is in the synthesis of triazino quinoline derivatives. These compounds are of interest due to their potential nonlinear optical (NLO) properties, which are valuable for applications in technologies like organic light-emitting diodes (OLEDs). researchgate.net

The synthesis involves a multi-step process starting from this compound. A key step is the conversion of the chloro-group to a hydrazino-group, which then undergoes cyclization with appropriate reagents to form the triazino ring fused to the quinoline core. One reported synthesis pathway leads to the formation of 4′,7′-dimethyl-3-thioxo-1,2,4-triazinoquinolin-5-one and its derivatives. researchgate.net The characterization of these novel compounds is typically confirmed using techniques such as FTIR, ¹H NMR, and ¹³C NMR. researchgate.net

| Precursor | Key Intermediate | Final Product Class |

| This compound | 2-Hydrazino-4,7-dimethylquinoline | Triazino Quinoline Derivatives |

Data sourced from a study on novel triazino quinoline synthesis. researchgate.net

The concept of creating hybrid molecules by combining two or more pharmacophores is a well-established strategy in drug discovery to enhance biological activity. mdpi.com The this compound scaffold can be used to create such hybrid architectures.

For instance, the chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the attachment of other biologically active moieties. evitachem.com This approach has been used to synthesize hybrids of quinoline with other heterocyclic systems like triazoles or by linking them to other known bioactive molecules. The goal is to create multifunctional molecules that may exhibit improved efficacy or a broader spectrum of activity. mdpi.commdpi.com For example, quinoline-triazole hybrids have been synthesized via cycloaddition reactions, starting from an azide (B81097) derivative of a chloroquinoline. mdpi.com

Naphthyridines, which are isomers of quinolines containing an additional nitrogen atom in the benzene ring, are another important class of heterocyclic compounds with a wide range of biological activities. ijasrm.com The synthesis of naphthyridine derivatives can be achieved from chloroquinoline precursors through various cyclization strategies. nih.govresearchgate.net

One common approach is the Pfitzinger reaction or its variations, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound. nih.gov Alternatively, palladium-catalyzed coupling reactions, such as the Suzuki reaction, can be employed to build the naphthyridine core by forming new carbon-carbon bonds. nih.gov For example, a chloroquinoline can be coupled with a suitable boronic acid derivative to construct the second pyridine ring. nih.govresearchgate.net The synthesis of dibenzo[c,f] researchgate.netevitachem.comnaphthyridines has been reported starting from substituted anilines, proceeding through 4-hydroxyquinoline (B1666331) intermediates which are then chlorinated and cyclized. ijasrm.com

| Synthetic Strategy | Description | Applicability to Precursor |

| Pfitzinger Reaction | Condensation of an isatin derivative with a carbonyl compound. nih.gov | Applicable for constructing the second pyridine ring. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a halo-quinoline with a boronic acid. nih.gov | The chloro-substituent on this compound can act as the halide partner. |

| Multi-step Cyclization | Formation of a hydroxy-naphthyridine intermediate followed by chlorination. ijasrm.com | A potential route, though may require functionalization of the precursor. |

Mechanistic and Computational Investigations of 2 Chloro 4,7 Dimethylquinoline

Mechanistic Elucidation of Chemical Reactivity Pathways

Understanding the reaction mechanisms of 2-chloro-4,7-dimethylquinoline is crucial for predicting its behavior in chemical transformations. The following subsections detail the pathways for key reaction types.

The quinoline (B57606) scaffold, particularly when substituted with a reactive chlorine atom at the 2-position, is a versatile precursor for a variety of heterocyclic compounds through substitution and cyclization reactions. The mechanisms often involve multi-step sequences, including condensation and subsequent intramolecular ring-closure.

For instance, in reactions analogous to those of 2-chloroquinoline-3-carbaldehydes, the process can be initiated by a Knoevenagel condensation. This is often followed by the addition of a binucleophile. The final step is an intramolecular cyclization, which can proceed through different pathways depending on the nucleophilic atoms involved, leading to the formation of diverse fused heterocyclic systems. nih.gov

A general mechanistic pathway can be described as:

Formation of a Reactive Intermediate: An initial reaction, often catalyzed, forms a more reactive species. For example, the reaction of an aldehyde with a catalyst like L-proline can form a reactive iminium ion. nih.gov

Condensation: This intermediate undergoes condensation with another reactant. nih.gov

Nucleophilic Addition: A nucleophile adds to the newly formed intermediate. nih.gov

Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization, where a nucleophilic part of the molecule attacks an electrophilic site, leading to the formation of a new ring fused to the quinoline core. nih.gov

In some cases, the mechanism involves an initial addition of a reagent followed by a condensation step and subsequent elimination of a small molecule, such as HCl, to yield the final cyclized product. nih.gov

Carbon-nitrogen (C-N) bond activation is a significant area of research in organic synthesis, enabling the transformation of otherwise inert bonds. In quinoline systems, the C-N bond within the heterocyclic ring possesses considerable stability due to its aromatic nature. However, under specific catalytic conditions, this bond can be targeted for cleavage and functionalization. While specific studies on C-N bond activation for this compound are not extensively detailed in the literature, research on related heterocyclic systems provides a foundational understanding.

The activation of C-N bonds typically requires transition-metal catalysts that can insert into the bond, forming a metallacyclic intermediate. This process lowers the activation energy for bond cleavage, allowing for subsequent reactions such as cross-coupling or ring-restructuring. The electronic properties of the quinoline ring, influenced by substituents like the chloro and methyl groups in this compound, would play a critical role in modulating the reactivity of the C-N bond toward such catalytic activation. Further research is needed to explore these potential transformations for this specific molecule.

Quantum Chemical and Molecular Modeling Approaches

Computational methods, particularly quantum chemistry, offer powerful tools for investigating the molecular properties of this compound from a theoretical standpoint. These approaches provide insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is widely applied to predict various properties, including molecular geometry, vibrational frequencies, and electronic characteristics. nih.gov For quinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have proven effective in providing reliable data on their ground state properties. nih.govdergipark.org.tr

Table 1: Summary of DFT Computational Methods for Quinoline Derivatives

| Parameter | Method/Basis Set | Application | Reference |

| Functional | B3LYP | Geometry Optimization, Electronic Properties | dergipark.org.tr |

| Basis Set | 6-311++G(d,p) | High-accuracy calculations for molecular structure | dergipark.org.tr |

| Method | TD-DFT | Analysis of excitation energies and electronic transitions | dergipark.org.tr |

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. nih.gov

For substituted quinolines, such as the related 2-chloro-7-methylquinoline-3-carbaldehyde, DFT studies have been used to identify different stable conformers. dergipark.org.tr For example, by scanning the potential energy surface as a function of a specific dihedral angle, researchers can locate various energy minima corresponding to different spatial arrangements (e.g., cis and trans conformers). dergipark.org.tr The energy difference between these conformers can be calculated to determine their relative stability. dergipark.org.tr This type of analysis is critical for understanding how the molecule's shape influences its reactivity and interactions.

DFT calculations are instrumental in predicting the reactivity of a molecule by identifying its most probable active sites for electrophilic and nucleophilic attack. frontiersin.org This is achieved through the analysis of the molecule's electronic properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO region is electron-rich and susceptible to electrophilic attack, while the LUMO region is electron-poor and indicates the site for nucleophilic attack. The energy gap between HOMO and LUMO is also a crucial indicator of the molecule's chemical stability. nih.govrjptonline.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. rjptonline.org Red-colored regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. nih.gov By analyzing the MEP surface of this compound, one can predict where different types of reagents are most likely to react.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com

The energy of the HOMO is an indicator of a molecule's ability to donate electrons, with higher HOMO energy corresponding to greater nucleophilicity. Conversely, the energy of the LUMO reflects a molecule's ability to accept electrons, with lower LUMO energy indicating greater electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

For a quinoline derivative, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attacks. The distribution of electron density in the HOMO and LUMO indicates which atoms are most involved in these frontier orbitals and, therefore, most likely to participate in reactions.

Computational Studies of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, optical switching, and signal processing. mdpi.com Computational chemistry provides powerful tools to predict and understand the NLO properties of molecules. These studies often involve calculating molecular polarizabilities and hyperpolarizabilities using quantum mechanical methods like Density Functional Theory (DFT). mdpi.com

The NLO response of a molecule is related to its electronic structure. Molecules with extensive π-conjugated systems, often involving electron-donating and electron-accepting groups, tend to exhibit significant NLO properties. The charge transfer between these groups enhances the molecular polarization and leads to a large hyperpolarizability. Computational models can effectively screen and design molecules with potentially high NLO activity before their synthesis.

Theoretical calculations are employed to determine the components of the dipole moment and the first hyperpolarizability tensor. The total dipole moment and the magnitude of the first hyperpolarizability are then derived from these components. A large value for the first hyperpolarizability is desirable for NLO applications and is often associated with molecules possessing significant charge asymmetry and delocalized electrons.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. rjptonline.orgresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions.

Typically, regions of negative electrostatic potential, shown in shades of red, are electron-rich and susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like nitrogen or oxygen. youtube.com Conversely, regions of positive electrostatic potential, colored in blue, are electron-poor and are the preferred sites for nucleophilic attack. youtube.com Green and yellow areas represent regions of intermediate or near-zero potential. The MEP surface is invaluable for predicting how a molecule will interact with other reagents, substrates, or biological receptors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.eduwisc.edu This analysis provides detailed information about bonding interactions, electron delocalization, and charge transfer within a molecule.

Atomic Charge Analysis

Atomic charge analysis involves partitioning the total electron density of a molecule among its constituent atoms to assign a partial charge to each atom. Several methods exist for this purpose, with Mulliken population analysis and Natural Population Analysis (derived from NBO) being common examples. bhu.ac.in These calculated charges provide a quantitative measure of the electrostatic properties and are useful for understanding a molecule's reactivity.

The distribution of atomic charges highlights the electrophilic and nucleophilic centers within the molecule. Atoms with significant negative charges are potential nucleophilic sites, while those with significant positive charges are potential electrophilic sites. This information complements MEP analysis and is crucial for predicting intermolecular interactions and reaction mechanisms. For instance, in a study of a related quinoline derivative, NBO analysis was used to determine the natural atomic charges on the atoms. dergi-fytronix.com

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4,7 Dimethylquinoline

Comprehensive Spectroscopic Fingerprinting

The structural confirmation of 2-Chloro-4,7-dimethylquinoline relies on the integrated data from several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the compound's constitution.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features. The spectrum is typically recorded by preparing a sample pellet with potassium bromide (KBr).

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

Aliphatic C-H Stretching: Medium to strong bands are expected just below 3000 cm⁻¹, corresponding to the C-H bonds within the two methyl groups.

C=C and C=N Ring Stretching: A series of strong to medium bands in the 1620-1450 cm⁻¹ region are characteristic of the stretching vibrations within the heterocyclic aromatic quinoline (B57606) core.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Key expected vibrational modes would include:

Quinoline ring stretching vibrations: These typically appear in the 1300-1600 cm⁻¹ region.

C-H stretching vibrations: Aromatic C-H stretches are found above 3000 cm⁻¹, while methyl C-H stretches appear just below 3000 cm⁻¹.

C-Cl stretching vibration: This bond typically produces a strong band in the lower frequency region of the spectrum, generally between 600-800 cm⁻¹.

Methyl group deformations: These vibrations are expected in the 1375-1450 cm⁻¹ range.

While FT-Raman spectroscopy is a standard characterization technique for such compounds, specific experimental spectral data for this compound is not detailed in the available literature. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is chromophoric, exhibiting characteristic absorptions in the UV region. These absorptions are typically due to π→π* transitions within the aromatic system. researchgate.net The substitution pattern on the quinoline ring, including the chloro and dimethyl groups in this compound, influences the precise wavelengths of maximum absorption (λmax). Studies on similar quinoline derivatives show absorption maxima in the UV and visible regions, often between 290 nm and 380 nm. researchgate.netresearchgate.net The solvent used can also cause shifts in the absorption peaks (solvatochromism). researchgate.net

For this compound, the UV-Vis spectrum is expected to display multiple absorption bands characteristic of the substituted quinoline core. However, specific experimental λmax values for this compound are not prominently reported in the surveyed scientific literature.

**4.1.4. Mass Spectrometry for Structural Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry for Structural Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecular ions [M+H]⁺. For this compound (molecular formula C₁₁H₁₀ClN), the expected monoisotopic mass is approximately 191.05 Da. smolecule.com Therefore, the ESI-MS spectrum would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 192.06.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two peaks for the molecular ion: an 'M' peak and an 'M+2' peak, with the M+2 peak having about one-third the intensity of the M peak. For the [M+H]⁺ ion of this compound, this would manifest as peaks at m/z 192 and m/z 194. Mass spectrometry studies on related chloro-quinoline intermediates have confirmed this characteristic isotopic pattern. smolecule.com

Table 1: Predicted ESI-MS Data for this compound

| Ion | Description | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Expected Intensity Ratio |

| [M+H]⁺ | Protonated Molecule | ~192.06 | ~194.06 | ~3:1 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₀ClN by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions. researchgate.net

Table 2: Theoretical Exact Mass for HRMS Confirmation

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

| C₁₁H₁₀ClN | [M+H]⁺ | 192.05778 |

X-ray Crystallographic Analysis and Crystal Engineering

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure unequivocally. To perform this analysis, a suitable single crystal of the compound must first be grown.

For quinoline derivatives, these studies reveal key structural features such as the planarity of the fused ring system and the packing of molecules in the crystal lattice. researchgate.netresearchgate.net Analysis of related chloro-quinoline structures shows a preference for monoclinic (commonly space group P2₁/c) and orthorhombic crystal systems. researchgate.net Within the crystal, molecules can be stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.

While X-ray diffraction is the gold standard for structural elucidation, a specific single-crystal X-ray diffraction study with detailed crystallographic parameters for this compound is not available in the surveyed literature. Such a study would provide the definitive solid-state structure and the data presented in the table below.

Table 3: Illustrative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Example Data (Hypothetical) |

| Chemical Formula | Elemental composition | C₁₁H₁₀ClN |

| Formula Weight | Molecular mass of the formula unit | 191.65 g/mol |

| Crystal System | The crystal family (e.g., Monoclinic) | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 7.0, b = 13.0, c = 10.5 |

| β (°) | Unit cell angle | β = 99.0 |

| V (ų) | Volume of the unit cell | 945.0 |

| Z | Number of molecules per unit cell | 4 |

| ρ (g/cm³) | Calculated density | 1.345 |

Analysis of Intermolecular and Intramolecular Interactions in Crystal Packing

The stability and three-dimensional architecture of the crystal structure of this compound and its analogs are dictated by a complex network of intermolecular and intramolecular interactions. Analysis of closely related structures reveals that weak, non-covalent forces play a crucial role in the molecular packing.

Intramolecular interactions are significant in defining the conformation of the molecule. In derivatives like 1-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, the molecular conformation is stabilized by intramolecular C—H···N and C—H···Cl interactions, which form a five-membered ring. nih.gov This type of internal hydrogen bonding contributes to the near-planarity of the quinoline ring system. nih.gov

The supramolecular assembly in the solid state is governed by a variety of intermolecular forces. A predominant interaction in many chlorinated quinoline derivatives is π-π stacking. nih.govresearchgate.net For instance, in 4-chloro-2,5-dimethylquinoline, molecules are stacked along the a-axis, with the centroids of the benzene (B151609) and pyridine (B92270) rings separated by distances of 3.649 (1) Å and 3.778 (1) Å, respectively. researchgate.net Similarly, the crystal packing of 1-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one features π–π stacking interactions between the pyridone and benzene rings of the quinoline system, with a centroid–centroid distance of 3.6754 (10) Å. nih.gov

In addition to π-π interactions, weak intermolecular hydrogen bonds of the C—H···O and C—H···Cl types are instrumental in stabilizing the crystal lattice. nih.gov These interactions often link molecules into extended chains or more complex three-dimensional networks. nih.govnih.gov

Table 1: Intermolecular Interaction Data for Quinoline Derivatives

| Compound | Interaction Type | Distance (Å) / Description | Reference |

|---|---|---|---|

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one | π–π stacking | Centroid–centroid distance = 3.6754 (10) | nih.gov |

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one | C—H···O hydrogen bonding | Links molecules into chains along rasayanjournal.co.in | nih.gov |

| 4-Chloro-2,5-dimethylquinoline | π–π stacking | Centroids separated by 3.649 (1) and 3.778 (1) | researchgate.net |

| (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate | H···H contacts | 55.4% contribution to crystal packing | iucr.org |

| (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate | H···O/O···H contacts | 14.8% contribution to crystal packing | iucr.org |

Comparative Crystallographic Database (CSD) Analysis of Chlorinated Quinoline Systems

A survey of the Cambridge Structural Database (CSD) provides valuable insights into the common crystallographic features of chlorinated quinoline derivatives. iucr.orgrasayanjournal.co.inmdpi.com Such comparative analyses reveal trends in crystal systems, space groups, and packing motifs, contextualizing the specific structure of this compound within its chemical family. rasayanjournal.co.in

A systematic analysis of twenty-six structurally similar chlorinated quinoline derivatives highlights a strong preference for crystallization in the monoclinic system, accounting for approximately 65% of the structures. rasayanjournal.co.in The orthorhombic system is the next most common (~27%), followed by the triclinic system (~3%). rasayanjournal.co.in This distribution is consistent with broader observations in small molecule crystallography. rasayanjournal.co.in

Within the monoclinic system, the space group P2₁/c (or its non-standard setting P2₁/n) is particularly prevalent, occurring in 58% of the analyzed structures. rasayanjournal.co.in The reliability index (R-factor) for these structures generally ranges from 0.0202 to 0.0852, indicating that the crystal structures have been refined to a good or moderate level of accuracy. rasayanjournal.co.in

The molecular packing in these compounds is typically stabilized by a network of intermolecular and intramolecular hydrogen bonds, such as X-H···A, where X can be C, N, or O, and A can be O, Cl, or N. rasayanjournal.co.in The specific nature of these interactions dictates the final crystal packing arrangement. For example, some structures are stabilized by strong O-H···N or O-H···O networks, while others, like this compound and its isomers, rely more heavily on weaker C-H···Cl, C-H···N, and π-π stacking interactions. nih.govrasayanjournal.co.in

The CSD contains numerous entries for chloroquinoline skeletons, allowing for detailed comparison. iucr.org For instance, a search for the 6-chloroquinoline (B1265530) skeleton yielded 100 hits, providing a rich dataset for comparative studies. iucr.org While the crystal structure of this compound itself may not be deposited, the data from its isomers and other closely related derivatives in the CSD allow for robust predictions of its likely crystallographic parameters and packing behavior.

Table 2: Comparative Crystallographic Data for Selected Chlorinated Quinoline Derivatives

| Compound Name | Formula | Crystal System | Space Group | Z | R-factor | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | C₁₂H₁₀ClNO | Orthorhombic | Pnma | 4 | 0.034 | nih.gov |

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one | C₁₇H₁₅ClN₂O | Monoclinic | P2₁/c | 4 | 0.037 | nih.gov |

| 4-Chloro-2,5-dimethylquinoline | C₁₁H₁₀ClN | Monoclinic | P2₁/c | 4 | 0.050 | researchgate.netiucr.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one |

| 4-Chloro-2,5-dimethylquinoline |

| (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide |

| 2-Chloro-N-(4-methoxyphenyl)acetamide |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |

| 6-Chloroquinoline |

Target Oriented Research in Biological Systems Involving 2 Chloro 4,7 Dimethylquinoline

Antimicrobial Research and Antibacterial Mechanisms

Quinoline (B57606) derivatives are known for their broad-spectrum antimicrobial activities. Research into 2-Chloro-4,7-dimethylquinoline has revealed its potential to combat various bacterial and fungal pathogens, including those that have developed resistance to conventional antibiotics.

Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes)

Studies have demonstrated the efficacy of this compound and its derivatives against a range of clinically relevant bacteria. The introduction of a methyl group at the 5th position of a quinoline nucleus has been shown to characteristically enhance antibacterial activity against Gram-positive bacteria. nih.gov Isolates of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes have been subjects of these investigations. nih.govamazonaws.com The skin can harbor potentially harmful microorganisms such as Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa. pum.edu.pl

Table 1: Antibacterial Activity of a Quinoline Derivative

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 19 |

| Pseudomonas aeruginosa | 23 |

| Streptococcus pyogenes | 18 |

This table is based on data for a structurally related compound, 2-Chloro-4,6-dimethylquinoline, and is presented for illustrative purposes.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism by which quinoline-based compounds exert their antibacterial effects is through the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are crucial for bacterial DNA replication, repair, and recombination. nih.govmdpi.com By targeting these enzymes, quinolones can disrupt these vital cellular processes, leading to bacterial cell death. nih.govresearchgate.net The key event in the action of quinolones is the reversible trapping of gyrase-DNA and topoisomerase IV-DNA complexes. nih.gov While DNA gyrase was initially thought to be the sole target, it is now understood that topoisomerase IV is also a significant target for these compounds. nih.gov In many gram-negative bacteria, resistance often arises from mutations in the DNA gyrase, while in some gram-positive bacteria, initial resistance is linked to changes in topoisomerase IV. nih.gov

Anti-Tuberculosis Potentials of Derivatives

The emergence of multidrug-resistant tuberculosis has spurred the search for new anti-tubercular agents. Quinoline derivatives have shown promise in this area. researchgate.net For instance, certain derivatives of 5-Chloro-2,8-dimethylquinoline have exhibited promising antitubercular activity against Mycobacterium tuberculosis with lower cytotoxicity profiles. Molecular modeling and docking studies on diarylquinoline anti-tubercular drugs have highlighted the importance of specific structural features, such as phenyl, naphthyl, and halogen moieties, for potent activity. researchgate.net

Antifungal Activities

In addition to antibacterial properties, derivatives of this compound have demonstrated antifungal activity. scienceijsar.com Research has shown that these compounds can be effective against various fungal pathogens. smolecule.com For example, derivatives of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline have been evaluated for their antifungal properties, showing significant inhibition against pathogens like Aspergillus niger. Similarly, other studies have reported the screening of quinoline derivatives against fungi such as Candida albicans, Cryptococcus neoformans, and Thielaviopsis paradoxa. connectjournals.com

Activity Against Gram-Positive Bacteria, Including Streptococcus pneumoniae

Research has indicated that certain quinoline derivatives exhibit notable activity against Gram-positive bacteria. nih.gov The addition of an aminoquinoline to a macrolide antibiotic has been shown to increase activity against Streptococcus pneumoniae. google.com Specifically, the introduction of a methyl group at the 5th position of the quinoline nucleus has been found to enhance antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, a major pathogen in respiratory tract infections. nih.gov

Anticancer Research and Cytotoxic Pathways

The quinoline scaffold is a key feature in numerous anticancer agents. rsc.org Consequently, this compound and its derivatives have been the subject of extensive anticancer research. researchgate.netrsc.org These compounds have been investigated for their ability to induce cell death in various cancer cell lines and to understand the underlying cytotoxic pathways.

In vitro studies have demonstrated that derivatives of compounds like 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde may possess anticancer activity against certain cancer cell lines. smolecule.com Research into 5-Chloro-2,8-dimethylquinoline has shown that it can sensitize cancer cells to chemotherapy and inhibit autophagy, a process that cancer cells can use for survival. Furthermore, the synthesis of novel indoloquinolines and benzonaphthyridines from 4-Chloro-2,8-dimethylquinoline has yielded compounds with good cytotoxicity against HeLa and K562 cancer cells. researchgate.net Some of these synthesized compounds displayed stronger cytotoxic activity against both cell lines compared to the standard drug Adriamycin. researchgate.net

Efficacy Against Various Cancer Cell Lines

No specific studies detailing the direct efficacy of this compound against a range of cancer cell lines were found. Research into the anticancer properties of related quinoline compounds is prevalent, but direct cytotoxic data for this specific isomer is not present in the available literature.

Mechanisms of Apoptosis Induction in Cancer Cells (e.g., Leukemia, Breast Cancer Models)

There is no available information describing the specific mechanisms by which this compound might induce apoptosis in cancer cells, such as in leukemia or breast cancer models. While studies on derivative compounds mention apoptosis induction as a mechanism of cytotoxicity, these results are not directly applicable to this compound itself. researchgate.net

Interference with Cell Signaling Pathways

Specific details on how this compound interferes with cell signaling pathways are not documented in the searched scientific papers.

Inhibition of Topoisomerases in Cancer Cell Metabolism

No evidence was found to suggest that this compound functions as an inhibitor of topoisomerases in cancer cell metabolism.

Antimalarial Activity and Drug Accumulation Studies

Activity Against Plasmodium falciparum

There is no specific data available from the reviewed sources concerning the antimalarial activity of this compound against Plasmodium falciparum or any related drug accumulation studies. The field of antimalarial research extensively covers other quinoline derivatives, such as chloroquine (B1663885) (a 4-aminoquinoline), but not this particular compound.

Role of Quinoline Structure in Inhibition of β-Hematin Formation and Hematin (B1673048) Complexation

The quinoline nucleus is a critical structural component for the antimalarial activity of many compounds, primarily through its ability to interfere with the detoxification of heme in the malaria parasite. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline substance called hemozoin, which is chemically identical to β-hematin. nih.gov

Quinoline-based drugs are thought to exert their antimalarial effects by accumulating in the parasite's acidic digestive vacuole and inhibiting this polymerization process. nih.govnih.gov The mechanism involves the formation of a complex between the quinoline molecule and heme. acs.org This complexation is a necessary step for the inhibition of β-hematin formation. acs.org The quinoline ring itself is required for this interaction, which is believed to be a π-π stacking interaction between the quinoline and the porphyrin ring of heme. researchgate.net

Studies have shown that the ability of a quinoline compound to complex with hematin is a prerequisite, but not the sole determinant, for its capacity to inhibit β-hematin formation. acs.org While the fundamental quinoline structure provides the basis for this interaction, specific substitutions on the ring system are crucial for potent inhibitory activity.

Impact of Chlorine Position and Amino Side Chains on Antiplasmodial Activity

The specific placement of substituents on the quinoline ring, particularly chlorine atoms and amino side chains, significantly influences the antiplasmodial activity of these compounds.

The presence of a chlorine atom at the 7-position of the quinoline ring is a well-established requirement for significant inhibition of β-hematin formation. acs.orgresearchgate.net This specific substitution appears to be critical for the drug's ability to effectively block the polymerization of heme. acs.org For instance, moving the chlorine atom from the 7-position to the 6-position can lead to a modest reduction in antimalarial activity. nih.gov The 7-chloro group is considered essential for the antiplasmodial activity of 4-aminoquinoline (B48711) compounds. researchgate.net

While the 7-chloroquinoline (B30040) core is vital for inhibiting hemozoin synthesis, the presence of a basic amino side chain is also crucial for potent antiplasmodial activity. acs.org This side chain is believed to be responsible for the accumulation of the drug within the acidic food vacuole of the parasite. acs.org The combination of the 7-chloroquinoline nucleus for heme complexation and β-hematin inhibition, along with the amino side chain for drug accumulation, forms the basis of action for many effective quinoline antimalarials. acs.org Modifications to this side chain, such as altering its length, can impact the compound's activity against drug-resistant strains of Plasmodium falciparum. researchgate.net

Development of Quinoline-Conjugate and Hybrid Approaches for Enhanced Efficacy

To combat the emergence of drug-resistant malaria parasites, researchers have explored the development of quinoline-conjugate and hybrid molecules. This strategy involves chemically linking a quinoline moiety to another pharmacologically active scaffold to create a new molecule with potentially enhanced efficacy or a novel mechanism of action. nih.govresearchgate.net

These hybrid approaches aim to:

Overcome resistance mechanisms.

Increase the potency of the individual components.

Target multiple pathways in the parasite's life cycle.

Table 1: Examples of Quinoline-Hybrid Approaches

| Hybrid Type | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Quinoline-Triazole | Falcipain-2 Inhibition | Demonstrated inhibition of a key parasite enzyme. | nih.gov |

| Quinoline-Chalcone | β-Hematin Inhibition and other targets | Combines two antimalarial pharmacophores. Linker length is important for activity. | researchgate.net |

| Quinoline-Guanylthiourea | Dihydrofolate Reductase (DHFR) Inhibition | Showed binding affinities to both wild-type and mutant PfDHFR. | nih.gove-century.us |

| Quinoline-Thiosemicarbazide | Inhibition of P. falciparum growth | Some hybrids showed higher inhibitory activity than quinine (B1679958) and chloroquine. | nih.gov |

Enzyme Inhibition and Receptor Modulation Investigations

Beyond its well-established role in antimalarial research, this compound and its derivatives are subjects of investigation for their potential to modulate the activity of various enzymes and receptors, indicating a broader therapeutic potential.

General Enzyme Inhibition Studies

The quinoline scaffold is a versatile structure found in numerous compounds with a wide range of biological activities, including the inhibition of various enzymes. researchgate.net Derivatives of quinoline have been studied for their inhibitory effects on enzymes crucial for the survival of pathogens and the progression of diseases. For instance, some quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria. The introduction of a chlorine atom can enhance the binding affinity of these compounds to their target enzymes. Furthermore, quinoline-based compounds have been investigated as inhibitors of enzymes involved in cancer, such as histone deacetylase (HDAC) and tubulin. ekb.eg

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a therapeutic strategy for the management of type 2 diabetes. nih.govspringermedizin.de Research has explored the potential of various heterocyclic compounds, including quinoline derivatives, as DPP-IV inhibitors. acs.org While specific studies focusing solely on this compound are not extensively detailed in the provided context, the broader class of quinoline compounds has been investigated for this activity. google.com The general approach involves synthesizing derivatives and evaluating their ability to inhibit the enzymatic activity of DPP-IV, often using fluorometric assays. nih.govspringermedizin.de

Vascular Endothelial Growth Factor Receptor-II (VEGFR-II) Inhibition

Vascular endothelial growth factor receptor-II (VEGFR-II) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-II is a major target in cancer therapy. researchgate.net Several quinoline-based compounds have been designed and synthesized as potential VEGFR-II inhibitors. researchgate.net For example, a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl) derivatives were synthesized and evaluated for their VEGFR-II inhibitory activity. researchgate.net These studies indicate that the 7-chloroquinoline scaffold can serve as a valuable pharmacophore for the development of potent VEGFR-II inhibitors. ekb.egresearchgate.net

Table 2: Investigated Enzyme and Receptor Targets for Quinoline Derivatives

| Target | Therapeutic Area | Relevance of Quinoline Scaffold | Reference |

|---|---|---|---|

| DNA Gyrase/Topoisomerase IV | Antibacterial | Inhibition of bacterial DNA replication. | |

| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | Potential for glucose metabolism regulation. | nih.govspringermedizin.de |

| VEGFR-II | Anticancer | Inhibition of angiogenesis in tumors. | ekb.egresearchgate.net |

| Histone Deacetylase (HDAC) | Anticancer | Involvement in epigenetic regulation of gene expression. | ekb.eg |

Principles of Receptor Binding and Ligand Design

The biological activity of quinoline derivatives like this compound is intrinsically linked to their ability to bind to specific biological targets, such as receptors and enzymes. The principles of ligand design for these compounds focus on optimizing the interactions with the target's binding site to elicit a desired physiological response.

The quinoline core provides a rigid, bicyclic aromatic structure that serves as a scaffold. Substituents on this scaffold, such as the chloro group at position 2 and the methyl groups at positions 4 and 7, play a crucial role in modulating the molecule's physicochemical properties and its binding affinity. These modifications can influence:

Electron Distribution: The electronegative chlorine atom and the electron-donating methyl groups alter the electron density of the quinoline ring system, affecting hydrogen bonding and π-π stacking interactions with the receptor.

Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a protein's binding site.

For instance, in the design of antagonists for the human B2 receptor, a 2,4-dimethylquinoline (B72138) moiety was identified as a key structural feature for achieving high receptor affinity. The design process often involves computational methods like molecular docking to predict the binding mode and energy of the ligand within the active site of a target protein, guiding the synthesis of more potent and selective derivatives.

Anti-Inflammatory and Immunomodulatory Effects

Quinoline derivatives are recognized for their potential anti-inflammatory and immunomodulatory effects. researchgate.net The inflammatory process involves a complex cascade of cellular and molecular events, including the activation of immune cells like macrophages and the production of various pro-inflammatory mediators. The ability of quinoline-based compounds to interfere with these pathways is a key area of investigation.

Downregulation of Cyclooxygenase (COX) Enzymes

A primary mechanism through which many anti-inflammatory drugs exert their effects is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. nih.gov Research has shown that certain quinoline derivatives can act as inhibitors of these enzymes. science.gov The inhibition of COX-2, which is typically upregulated at sites of inflammation, is a particularly important target for anti-inflammatory drug design. nih.gov While specific data for this compound is not extensively detailed, related quinoline derivatives have been evaluated for their COX inhibitory activity. The effectiveness of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity.

Table 1: Representative COX Inhibition by Quinoline Derivatives

| Compound Type | Target Enzyme | Reported Activity |

|---|---|---|

| Quinoline-Acetohydrazide Derivatives | COX-1 / COX-2 | Evaluated for inhibitory efficacy via in silico docking studies. science.gov |

| Benzoindazolequinones | Cyclooxygenase-2 | Investigated as potential inhibitors. researchgate.net |

| 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid | COX-1 / COX-2 | Investigated for its ability to inhibit cyclooxygenase enzymes. |

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins)

Inflammation is characterized by the excessive production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins (such as PGE2). d-nb.infonih.gov Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS) and prostaglandins via COX-2. d-nb.infonih.gov The overproduction of these molecules can contribute to tissue damage in inflammatory conditions. nih.gov

Several studies have demonstrated that quinoline derivatives can suppress the production of these inflammatory mediators. researchgate.net For example, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been shown to inhibit the production of prostaglandin (B15479496) E2. researchgate.net Similarly, other quinoline compounds have been found to reduce nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells. This inhibition is often a result of the downregulation of the iNOS and COX-2 enzymes at the protein expression level. d-nb.infonih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by Quinoline Derivatives in Macrophages

| Compound Type | Cell Line | Mediator Inhibited | Key Finding |

|---|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (11n) | - | Prostaglandin E2 | Showed the highest ability to inhibit PGE2 among tested compounds. researchgate.net |

| 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid | RAW 264.7 | Nitric Oxide | May reduce nitric oxide production in lipopolysaccharide-induced cells. |

| 7-chloro-4-(piperazin-1-yl)quinoline derivatives | - | Nitric Oxide | Showed moderate to low activity in inhibiting nitric oxide release. researchgate.net |

Modulation of Macrophage Responses (e.g., RAW 264.7)

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to study inflammatory responses. nih.govlynchburg.edu These cells can be stimulated with agents like LPS to mimic an inflammatory state, leading to the production and release of cytokines, nitric oxide, and prostaglandins. d-nb.infonih.gov The RAW 264.7 cell line is therefore a valuable tool for screening compounds for potential anti-inflammatory activity. nih.gov

The anti-inflammatory effects of various compounds are often assessed by their ability to reduce the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells. d-nb.infojournal-dtt.org Studies on different chemical agents have shown that they can inhibit the release of NO, PGE2, and pro-inflammatory cytokines such as TNF-α and IL-6 from these cells. d-nb.infojournal-dtt.org The investigation of quinoline derivatives in this model system has indicated their potential to modulate macrophage functions associated with inflammation. For instance, the ability of a compound to suppress the expression of iNOS and COX-2 proteins in these cells is a key indicator of its anti-inflammatory potential. d-nb.info

Other Biological Activities

Beyond anti-inflammatory effects, the versatile quinoline scaffold has been associated with a range of other biological activities.

Inhibition of Melanogenesis

Quinoline derivatives have been identified as having the potential to inhibit melanogenesis, the process of melanin (B1238610) production. nih.govresearchgate.net Melanin is the primary pigment responsible for skin, hair, and eye color, and its overproduction can lead to hyperpigmentation disorders. The search for safe and effective inhibitors of melanogenesis is an active area of dermatological and cosmetic research. Studies on various quinoline derivatives have suggested their potential application in this field. nih.govresearchgate.net

Potential in Anti-HIV, Antiparasitic, and Antidiabetic Applications

Anti-HIV Potential: